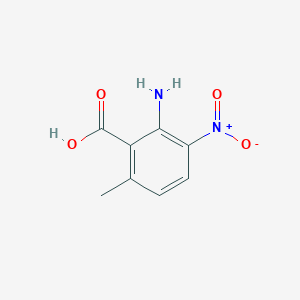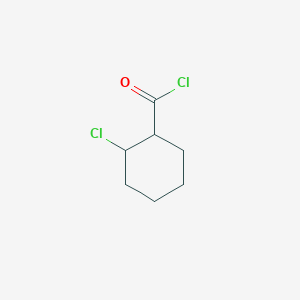
2-Chlorocyclohexane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorocyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a chlorine atom and a carbonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanol with thionyl chloride (SOCl₂) to form cyclohexyl chloride, which is then further reacted with phosgene (COCl₂) to introduce the carbonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of 2-Chlorocyclohexane-1-carbonyl chloride typically involves large-scale chlorination processes. The use of catalysts such as aluminum chloride (AlCl₃) can enhance the efficiency of the chlorination reaction. The subsequent introduction of the carbonyl chloride group is achieved through controlled reactions with phosgene under specific temperature and pressure conditions .
化学反応の分析
Types of Reactions
2-Chlorocyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: The compound can undergo oxidation to form cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Major Products Formed
Substitution: Formation of cyclohexanol or cyclohexylamine.
Reduction: Formation of cyclohexane or cyclohexanol.
Oxidation: Formation of cyclohexanone or cyclohexanone derivatives.
科学的研究の応用
2-Chlorocyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chlorocyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The chlorine atom can also participate in substitution reactions, making the compound versatile in chemical synthesis .
類似化合物との比較
Similar Compounds
Cyclohexyl chloride: Similar structure but lacks the carbonyl chloride group.
Cyclohexanecarbonyl chloride: Similar structure but lacks the chlorine atom on the cyclohexane ring.
Chlorocyclohexane: Similar structure but lacks the carbonyl chloride group
Uniqueness
2-Chlorocyclohexane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
特性
CAS番号 |
37420-99-8 |
|---|---|
分子式 |
C7H10Cl2O |
分子量 |
181.06 g/mol |
IUPAC名 |
2-chlorocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2 |
InChIキー |
YBGRDIRBHQVWSX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


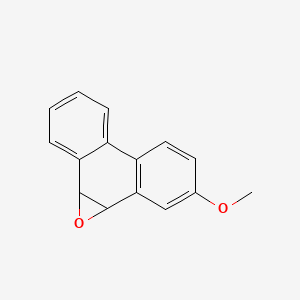
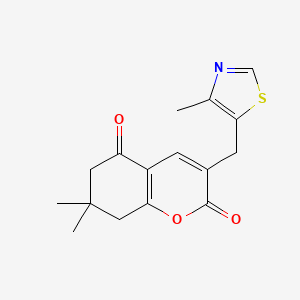

![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
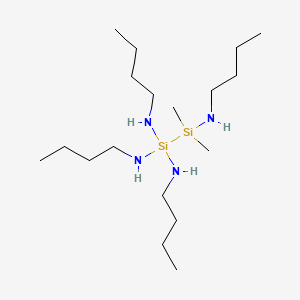
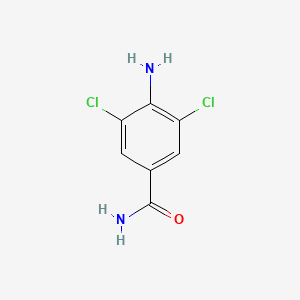
![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
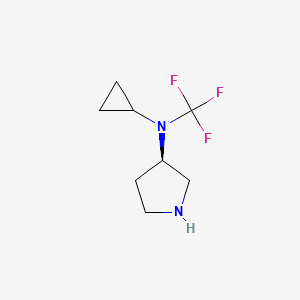

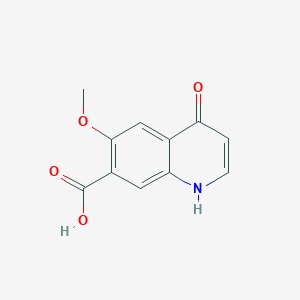
![6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13962108.png)
![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)
